molecular formula C20H22ClNO4S B2997329 methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-chlorophenyl)amino]acrylate CAS No. 1327185-27-2

methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-chlorophenyl)amino]acrylate

Cat. No.: B2997329
CAS No.: 1327185-27-2
M. Wt: 407.91
InChI Key: FWBVAAMSRZXYQI-AQTBWJFISA-N
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Description

Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-chlorophenyl)amino]acrylate is a useful research compound. Its molecular formula is C20H22ClNO4S and its molecular weight is 407.91. The purity is usually 95%.
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Biological Activity

Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-chlorophenyl)amino]acrylate (CAS Number: 1327176-83-9) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H27ClN2O4SC_{22}H_{27}ClN_{2}O_{4}S with a molecular weight of 432.97 g/mol. The structural features include a sulfonyl group attached to a phenyl ring and an aminoacrylate moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H27ClN2O4S
Molecular Weight432.97 g/mol
CAS Number1327176-83-9

Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and modulation of cellular pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it affects acetylcholinesterase (AChE) activity, which is crucial for neurotransmission.
  • Antioxidant Activity : It demonstrates significant antioxidant properties, reducing oxidative stress in cellular models. This is particularly relevant in neuroprotective contexts where oxidative damage is a concern.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by activating the caspase pathway and inhibiting cell proliferation.

Neuroprotective Effects

The compound's neuroprotective effects have been attributed to its ability to cross the blood-brain barrier and modulate neuroinflammatory responses. It has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis.

Case Studies

  • Study on Enzyme Inhibition : A study evaluated the inhibitory effects of this compound on AChE and butyrylcholinesterase (BChE). Results indicated an IC50 value of 1.90 ± 0.16 µM for AChE inhibition, suggesting potent cholinergic activity .
  • Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of this compound significantly reduced markers of oxidative stress and improved cognitive function metrics compared to control groups .

Pharmacological Profile

The pharmacokinetics of this compound suggest good bioavailability and distribution in tissues, particularly in neural tissues. Its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile indicates low toxicity with favorable absorption characteristics.

ParameterValue
BioavailabilityHigh
Blood-Brain Barrier PenetrationYes
Toxicity LevelLow

Properties

IUPAC Name

methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(4-chloroanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4S/c1-20(2,3)14-5-11-17(12-6-14)27(24,25)18(19(23)26-4)13-22-16-9-7-15(21)8-10-16/h5-13,22H,1-4H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBVAAMSRZXYQI-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)Cl)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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